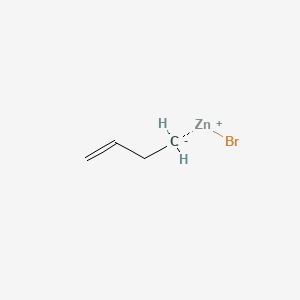

3-Butenylzinc bromide

Description

Properties

IUPAC Name |

bromozinc(1+);but-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFDFNINBXPQIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC=C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226570-67-8 | |

| Record name | 226570-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Overview of 3 Butenylzinc Bromide Within Organozinc Chemistry

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The field of organometallic chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.orgdigitellinc.com This discovery was a cornerstone for the development of valence theory. digitellinc.com Initially, these pyrophoric compounds were explored for their synthetic potential, with notable early contributions from Russian chemists at Kazan Imperial University. digitellinc.com Aleksandr Butlerov and his student, Aleksandr Zaitsev, pioneered the synthesis of tertiary alcohols using dialkylzinc reagents and acid chlorides. digitellinc.com

Further significant advancements expanded the utility of organozinc reagents. The Reformatsky reaction , developed by Sergei Reformatskii, utilized zinc to mediate the reaction of α-haloesters with carbonyl compounds, a method that remains a staple in organic synthesis. digitellinc.com Another landmark is the Simmons-Smith reaction , which employs a zinc-based carbenoid for the stereospecific synthesis of cyclopropanes from alkenes. uni-muenchen.de

The 20th century witnessed a renaissance in organozinc chemistry, largely driven by the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling , developed by Ei-ichi Negishi, for which he shared the Nobel Prize in Chemistry in 2010, involves the palladium- or nickel-catalyzed reaction of organozinc compounds with various organic halides. uni-muenchen.dethermofisher.com This reaction highlighted the profound advantages of organozinc reagents, such as their high reactivity, functional group tolerance, and selectivity, cementing their status as essential reagents in the synthesis of complex molecules, including pharmaceuticals and natural products. thermofisher.comnumberanalytics.comnumberanalytics.com

Table 1: Key Milestones in Organozinc Chemistry

| Year | Chemist(s) | Discovery/Development | Significance |

| 1849 | Edward Frankland | Synthesis of diethylzinc | Birth of organometallic chemistry. wikipedia.orgdigitellinc.com |

| ~1870s | Butlerov & Zaitsev | Synthesis of alcohols from dialkylzincs and carbonyls | Expanded the synthetic utility of organozinc reagents. digitellinc.com |

| 1887 | Sergei Reformatskii | The Reformatsky Reaction | A classic method for forming carbon-carbon bonds. digitellinc.com |

| 1958 | Simmons & Smith | The Simmons-Smith Reaction | A key method for cyclopropane (B1198618) synthesis. uni-muenchen.de |

| 1977 | Ei-ichi Negishi | The Negishi Cross-Coupling Reaction | A Nobel Prize-winning, powerful C-C bond-forming reaction. thermofisher.comnumberanalytics.com |

Distinctive Reactivity Profile and Advantages of Organozinc Halides

Organozinc halides (RZnX), such as 3-butenylzinc bromide, possess a reactivity profile that distinguishes them from more ionic organometallic counterparts like Grignard (organomagnesium) and organolithium reagents. wikipedia.orgsinica.edu.tw The carbon-zinc bond is significantly more covalent, which moderates the nucleophilicity of the organic group. d-nb.infonih.gov

This reduced reactivity is not a limitation but a crucial advantage. It imparts a high degree of chemoselectivity and functional group tolerance . wikipedia.orguni-muenchen.denih.gov While organolithium and Grignard reagents readily react with a wide range of electrophiles, including esters, ketones, and aldehydes, organozinc reagents are more discerning. sinica.edu.tw They react efficiently with aldehydes but less readily with ketones and typically not with esters, allowing for selective transformations in multifunctional molecules. sinica.edu.tw This tolerance means that sensitive functional groups like esters, nitriles, and amides can be present in the organozinc reagent or the reaction substrate without being affected. wikipedia.orgorganic-chemistry.org

Another key feature of organozinc halides is their ability to undergo transmetalation with transition metal salts, particularly those of palladium, nickel, and copper. uni-muenchen.denih.gov This process, a central step in the Negishi coupling, transfers the organic group from zinc to the transition metal catalyst, which then participates in the bond-forming reductive elimination step. thermofisher.comnumberanalytics.com The presence of lithium chloride can significantly accelerate the formation of organozinc reagents from organic halides and zinc dust. organic-chemistry.org

Table 2: Comparison of Organometallic Reagents

| Reagent Type | C-Metal Bond Character | Reactivity | Functional Group Tolerance | Key Applications |

| Organolithium (R-Li) | Highly Ionic | Very High | Low | Strong base, nucleophile for C-C bond formation. uni-muenchen.de |

| Grignard (R-MgX) | Ionic | High | Low | Nucleophilic addition to carbonyls and other electrophiles. wikipedia.orgsinica.edu.tw |

| Organozinc (R-ZnX) | Covalent | Moderate | High | Negishi coupling, Reformatsky reaction, additions to carbonyls. wikipedia.orgnih.gov |

| Organocuprate (R₂CuLi) | Covalent | Moderate | High | Conjugate addition, coupling with acid chlorides. sinica.edu.tw |

Strategic Importance of 3-Butenylzinc Bromide as a Versatile Synthetic Intermediate

3-Butenylzinc bromide, with the chemical formula C₄H₇BrZn, is a commercially available organozinc halide that serves as a valuable nucleophilic reagent. sigmaaldrich.com It provides a direct route for introducing a 3-butenyl group, a common structural motif that serves as a precursor to a homoallylic alcohol or can be further elaborated. The terminal alkene functionality within the reagent offers a handle for subsequent chemical transformations.

The primary utility of 3-butenylzinc bromide lies in its application in substitution and addition reactions, as well as in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com As a nucleophile, it can add to aldehydes and ketones to form the corresponding homoallylic alcohols.

Its most significant role is arguably as a coupling partner in Negishi cross-coupling reactions . sigmaaldrich.com This allows for the efficient formation of carbon-carbon bonds with a wide variety of sp²- and sp³-hybridized carbon centers, including aryl, vinyl, and alkyl halides or triflates. thermofisher.comsigmaaldrich.com

The strategic importance of this reagent is highlighted in the synthesis of complex natural products. For instance, research has demonstrated the use of 3-butenylzinc bromide in a copper-mediated addition reaction as a key step in a unified synthetic strategy toward the cedrane (B85855) and clovane families of sesquiterpenes. researchgate.netresearchgate.net In this synthesis, the reagent was used to introduce a crucial side chain onto a cyclohexenone core. researchgate.netresearchgate.net Such applications underscore the reagent's value in constructing intricate molecular architectures with high precision and in good yield.

Table 3: Properties and Applications of 3-Butenylzinc Bromide

| Property | Value |

| Chemical Formula | C₄H₇BrZn |

| CAS Number | 226570-67-8 |

| Molecular Weight | 200.39 g/mol |

| Form | Typically supplied as a solution in THF. sigmaaldrich.com |

| Key Reactions | Nucleophilic Addition, Substitution, Negishi Coupling. sigmaaldrich.com |

| Synthetic Role | Source of a nucleophilic 3-butenyl group; precursor to homoallylic alcohols. researchgate.net |

Synthetic Methodologies for 3 Butenylzinc Bromide

Direct Preparation from 3-Butenyl Halides and Activated Zinc

The most common and direct method for synthesizing 3-butenylzinc bromide involves the oxidative addition of zinc metal to 3-butenyl bromide. The reactivity of the zinc metal is a critical factor in the success of this reaction.

Synthesis from 3-Butenyl Bromide and Zinc Metal

The direct insertion of zinc metal into the carbon-bromine bond of 3-butenyl bromide is a fundamental method for the preparation of 3-butenylzinc bromide. researchgate.net This reaction is typically performed in an aprotic solvent, with tetrahydrofuran (B95107) (THF) being a common choice. sigmaaldrich.comsigmaaldrich.com The zinc metal used can be in various forms, such as dust, powder, granules, or shot. organic-chemistry.org To facilitate the reaction, activation of the zinc is often necessary. A common activation method involves treating the zinc with a catalytic amount of iodine. organic-chemistry.org The iodine serves to clean the surface of the zinc metal and also facilitates the conversion of the alkyl bromide to the more reactive alkyl iodide in situ. organic-chemistry.org Other methods for activating zinc include washing with hydrochloric acid. nih.gov The reaction of allylic bromides, a class of compounds to which 3-butenyl bromide belongs, with zinc dust can proceed at 0°C in THF. researchgate.net

Table 1: Reaction Conditions for the Synthesis of Alkylzinc Bromides from Alkyl Bromides and Zinc Metal

| Reactant | Zinc Form | Activator | Solvent | Temperature |

| Alkyl Bromide | Dust, Powder, Granules, Shot | 1-5 mol% Iodine | DMA | 80 °C |

| Allylic Bromide | Dust | 1,2-dibromoethane, TMSCl | THF | 0 °C |

Note: This table provides general conditions for the synthesis of alkylzinc bromides. Specific conditions for 3-butenylzinc bromide may vary. Data sourced from multiple studies. researchgate.netorganic-chemistry.org

Utilization of Highly Reactive Zinc (e.g., Rieke Zinc)

For less reactive organic halides or to achieve milder reaction conditions, highly reactive forms of zinc, such as Rieke zinc, are employed. sigmaaldrich.comnih.gov Rieke zinc is prepared by the reduction of a zinc salt, typically zinc chloride, with an alkali metal like lithium or sodium, often in the presence of an electron carrier like naphthalene. nih.govresearchgate.net This process generates a finely divided, highly active form of zinc that can readily undergo oxidative addition with a variety of organic halides, including those with sensitive functional groups. sigmaaldrich.com

The use of Rieke zinc allows for the direct synthesis of organozinc reagents from alkyl, aryl, and vinyl bromides and chlorides, which is often not feasible with commercial zinc powder under mild conditions. sigmaaldrich.com The reactivity of Rieke zinc can be influenced by the specific preparation method, including the choice of reducing agent (lithium vs. sodium) and the presence of residual salts in the supernatant. nih.gov For primary alkyl bromides, the reaction with Rieke zinc in THF is typically complete within 3-4 hours at room temperature, and this time can be reduced by refluxing. riekemetals.com

Table 2: Comparison of Zinc Types for Organozinc Reagent Synthesis

| Zinc Type | Precursor | Reactivity with Organic Halides | Common Solvents |

| Commercial Zinc (dust, powder) | Zinc Metal | Lower; often requires activation (e.g., iodine) and higher temperatures. organic-chemistry.org | THF, DMA |

| Rieke Zinc | ZnCl₂ + Alkali Metal (e.g., Li, Na) | High; reacts with alkyl, aryl, and vinyl halides under mild conditions. sigmaaldrich.comriekemetals.com | THF |

Transmetalation Routes to 3-Butenylzinc Bromide Derivatives

An alternative to the direct synthesis from 3-butenyl halides is the transmetalation of a more reactive organometallic precursor. This approach is particularly useful when the required organometallic reagent is not readily accessible via direct methods or when specific reactivity is desired.

Conversion from Corresponding Organomagnesium Reagents

A widely used transmetalation route involves the reaction of a Grignard reagent, 3-butenylmagnesium bromide, with a zinc halide, typically zinc chloride or zinc bromide. nih.govacs.org 3-Butenylmagnesium bromide is itself prepared by the reaction of 4-bromo-1-butene (B139220) with magnesium turnings in a suitable ether solvent like THF. acs.orgsigmaaldrich.com

The subsequent reaction with a zinc halide results in the exchange of the magnesium for zinc, yielding 3-butenylzinc bromide. This method is straightforward and benefits from the ready availability of the Grignard reagent. The in situ generation of the organozinc reagent from the corresponding Grignard reagent is a common strategy. nih.gov

Exploration of Other Organometallic Precursors

While Grignard reagents are the most common precursors, other organometallic compounds can potentially be used for the synthesis of 3-butenylzinc bromide through transmetalation. For instance, organolithium compounds are known to undergo transmetalation with zinc halides. sigmaaldrich.com However, the preparation and use of 3-butenyllithium for this purpose is less frequently documented in the context of synthesizing 3-butenylzinc bromide compared to the Grignard route. The choice of precursor often depends on the compatibility of functional groups present in the substrate and the desired reactivity of the final organozinc reagent.

Methodological Considerations for Reagent Formation

The successful preparation of 3-butenylzinc bromide requires careful attention to experimental conditions. As organometallic reagents, they are sensitive to moisture and air. Therefore, all reactions must be conducted under an inert atmosphere, such as argon or nitrogen, using anhydrous solvents and oven-dried glassware. riekemetals.com

When using the direct insertion method with activated zinc, the choice of solvent and temperature is crucial. Polar aprotic solvents like THF or N,N-dimethylacetamide (DMA) are generally effective. researchgate.netorganic-chemistry.org For transmetalation from Grignard reagents, THF is the standard solvent. acs.org The stoichiometry of the reactants is also important; for instance, when using Rieke zinc, a slight excess of the zinc reagent (1.05-1.2 equivalents) relative to the organic halide is often sufficient. riekemetals.com The stability of the prepared 3-butenylzinc bromide solution is also a consideration; it is often prepared and used in situ or stored as a solution in THF at low temperatures (e.g., 2-8°C). sigmaaldrich.comsigmaaldrich.com

Influence of Solvent Systems on Reagent Formation and Stability

The selection of an appropriate solvent is critical in the synthesis of 3-Butenylzinc bromide. The solvent not only facilitates the reaction between the zinc metal and the corresponding alkyl halide but also plays a crucial role in solvating and stabilizing the organozinc species formed.

Ethereal solvents are predominantly used for the preparation of organozinc halides. Among these, Tetrahydrofuran (THF) is the most common and well-documented solvent for the synthesis of 3-Butenylzinc bromide. This is evidenced by its use as the solvent for commercially available solutions of the reagent. sigmaaldrich.com The preference for THF can be attributed to several factors:

Solvation: The oxygen atom in THF possesses lone pairs of electrons that can coordinate to the zinc atom of the 3-Butenylzinc bromide. This solvation helps to stabilize the organozinc compound in solution.

Reaction Rate: The use of a solvent like THF can influence the rate of reaction. While detailed kinetic studies specifically on the formation of 3-Butenylzinc bromide in various solvents are not extensively published, the general principles of organometallic synthesis suggest that the solvent's ability to solvate the forming organometallic species is crucial for an efficient reaction.

Stability: 3-Butenylzinc bromide exhibits sufficient stability in THF to be stored and used in subsequent reactions. Commercial preparations are typically offered as solutions in THF, indicating its role in maintaining the reagent's integrity over time under appropriate storage conditions (e.g., at 2-8°C). sigmaaldrich.com

While other ethereal solvents like diethyl ether are also used for the synthesis of organometallic reagents, THF is the most frequently cited solvent for 3-Butenylzinc bromide. The choice of solvent can impact the reactivity and stability of the resulting organozinc reagent, and for 3-Butenylzinc bromide, THF has been established as a reliable medium.

Requirements for Anhydrous and Inert Reaction Environments

The synthesis of 3-Butenylzinc bromide necessitates the strict maintenance of anhydrous (water-free) and inert atmospheric conditions. This is a general and critical requirement for the synthesis of most organometallic reagents, including organozinc compounds.

Anhydrous Conditions:

Organozinc reagents are highly sensitive to moisture. The carbon-zinc bond is polarized, with a partial negative charge on the carbon atom, making it a strong nucleophile and a strong base. In the presence of water, 3-Butenylzinc bromide will rapidly undergo protonolysis, where the reagent is quenched by the acidic proton of water to form butane (B89635) and zinc hydroxybromide. This reaction is irreversible and consumes the desired reagent, leading to a significant reduction in yield or complete failure of the synthesis. Therefore, all glassware must be rigorously dried, and the solvents and starting materials must be anhydrous.

Inert Atmosphere:

Similarly, exposure to oxygen must be prevented. Organozinc compounds can react with oxygen in a process that can lead to the formation of zinc alkoxides after subsequent workup. To prevent this and other potential side reactions, the synthesis is carried out under an inert atmosphere. This is typically achieved by using gases such as argon or nitrogen. These gases are heavier than air and displace it from the reaction vessel, creating a protective blanket over the reaction mixture. Techniques such as the use of a Schlenk line or a glove box are standard procedures for handling air-sensitive reagents like 3-Butenylzinc bromide.

The combination of an appropriate solvent system, typically THF, and the rigorous exclusion of water and oxygen are paramount for the successful synthesis and handling of 3-Butenylzinc bromide, ensuring its availability for further synthetic applications.

Mechanistic Investigations into 3 Butenylzinc Bromide Reactivity

Fundamental Nucleophilic Character and Polarity of the Carbon-Zinc Bond

The reactivity of organozinc compounds, including 3-butenylzinc bromide, is fundamentally dictated by the nature of the carbon-zinc (C-Zn) bond. This bond is characterized as polar covalent, a result of the significant difference in electronegativity between carbon (2.55) and zinc (1.65). This disparity leads to a polarization of the bond, with the electron density shifted towards the carbon atom, which consequently acquires a partial negative charge (δ-) and nucleophilic character. The zinc atom, in turn, bears a partial positive charge (δ+).

This inherent polarity makes the carbon atom attached to the zinc an effective nucleophile, capable of attacking electron-deficient centers (electrophiles) to form new carbon-carbon bonds. fishersci.ca While organozinc reagents are potent nucleophiles, they are generally less reactive than their organolithium and organomagnesium (Grignard) counterparts. fishersci.canptel.ac.in This moderated reactivity provides a distinct advantage in organic synthesis, as it allows for greater tolerance of sensitive functional groups within the reacting molecules. fishersci.canptel.ac.in The bonding in diorganozinc species is typically described as involving sp-hybridized orbitals on the zinc atom, resulting in linear complexes.

Allylic Rearrangements and Configurational Instability in Butenylzinc Species

A critical aspect of the chemistry of butenylzinc reagents is their configurational instability in solution, which arises from rapid allylic rearrangements. wiley.comresearchgate.net

3-Butenylzinc bromide, which has a terminal double bond, exists in a dynamic equilibrium with its isomers. This process, known as a metallotropic shift, involves the migration of the zinc-bromide moiety along the butenyl chain. The primary species, 3-butenylzinc bromide (the γ-adduct), can isomerize to the more substituted and often thermodynamically more stable secondary allylic species, (E/Z)-2-butenylzinc bromide (the α-adducts). This isomerization is rapid, leading to a mixture of equilibrating isomers in solution even at low temperatures. researchgate.net The equilibrium position can be influenced by factors such as solvent and the presence of additives.

The rapid isomerization of butenylzinc reagents has profound consequences for the regioselectivity and stereoselectivity of their reactions with electrophiles, such as aldehydes. wiley.com Because the reaction can proceed from any of the isomers present in the equilibrium mixture, a single starting reagent can yield multiple products.

Regiochemistry: The reaction of the butenylzinc mixture with an electrophile can result in the formation of two different regioisomers. Attack from the primary carbon (C1) of the 2-butenylzinc isomer (α-attack) leads to a branched product, while attack from the terminal carbon (C3) of the 3-butenylzinc isomer (γ-attack) gives a linear product. The ratio of these products depends on the relative rates of reaction of each isomer with the electrophile and the position of the isomeric equilibrium.

Stereochemistry: In reactions with aldehydes, the addition of the 2-butenylzinc isomer creates a new stereocenter, leading to syn and anti diastereomeric products. The stereochemical outcome is often explained by the Zimmerman-Traxler model, which involves a six-membered, chair-like transition state. The configurable instability of the butenylzinc reagent means that both E- and Z-isomers are typically present, which can lead to a mixture of syn and anti products. wiley.com

| Isomer | Structure | Type of Attack | Resulting Product Structure (with R-CHO) | Stereochemical Consideration |

|---|---|---|---|---|

| 3-Butenylzinc bromide | CH₂=CHCH₂CH₂-ZnBr | γ-Attack | R-CH(OH)CH₂CH₂CH=CH₂ | No new adjacent stereocenters |

| (E)-2-Butenylzinc bromide | CH₃CH=CHCH₂-ZnBr (trans) | α-Attack | R-CH(OH)CH(CH₃)CH=CH₂ | Leads preferentially to anti product |

| (Z)-2-Butenylzinc bromide | CH₃CH=CHCH₂-ZnBr (cis) | α-Attack | R-CH(OH)CH(CH₃)CH=CH₂ | Leads preferentially to syn product |

Isomerization Pathways of Butenylzinc Reagents

Detailed Reaction Mechanisms in Addition Reactions

The addition of 3-butenylzinc bromide and its isomers to carbonyl compounds is a cornerstone of their synthetic utility. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon. This forms a new carbon-carbon bond and a zinc alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final homoallylic alcohol product. pressbooks.pub

The stereoselectivity of the addition of the rearranged 2-butenylzinc isomers is often rationalized by the Zimmerman-Traxler model . This model postulates a six-membered, chair-like transition state where the zinc atom coordinates to the carbonyl oxygen. The substituents of the aldehyde and the allylic zinc reagent occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

The (E)-isomer preferentially adopts a transition state that leads to the anti diastereomer.

The (Z)-isomer preferentially adopts a transition state that leads to the syn diastereomer.

The final product ratio of syn to anti alcohols is thus a reflection of the E/Z ratio of the butenylzinc reagent at the moment of reaction and the facial selectivity of the addition.

Mechanistic Aspects of Transmetalation in Catalytic Cycles

3-Butenylzinc bromide is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, which forms C-C bonds between organozinc compounds and organic halides. wikipedia.org A critical step in the catalytic cycle is transmetalation. youtube.com

The Negishi coupling mechanism involves a Pd(0)/Pd(II) catalytic cycle. The transmetalation step involves the transfer of the organic group (the butenyl group) from zinc to the palladium(II) center, which is generated in the preceding step. youtube.comuh.edu

The widely accepted mechanism proceeds via three main stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (R-X, e.g., an aryl bromide), forming an organopalladium(II) complex (R-Pd(II)-X). youtube.com

Transmetalation: The 3-butenylzinc bromide then reacts with the R-Pd(II)-X complex. The butenyl group is transferred from zinc to the palladium atom, displacing the halide, which coordinates to the zinc. This results in a diorganopalladium(II) intermediate (R-Pd(II)-butenyl) and zinc bromide halide (ZnBrX). youtube.com Additives such as lithium salts can facilitate this step by breaking up organozinc aggregates into more reactive monomeric zincate species. illinois.edu

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, where the two organic groups (R and butenyl) couple and are expelled from the palladium center, forming the final product (R-butenyl). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

| Step | Description | Reactants | Product(s) | Change in Pd Oxidation State |

|---|---|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(0)Lₙ + R-X | R-Pd(II)Lₙ-X | 0 → +2 |

| 2. Transmetalation | The butenyl group is transferred from zinc to the palladium(II) complex. | R-Pd(II)Lₙ-X + C₄H₇-ZnBr | R-Pd(II)Lₙ-C₄H₇ + ZnBrX | No Change |

| 3. Reductive Elimination | The two organic ligands couple and are eliminated, regenerating the catalyst. | R-Pd(II)Lₙ-C₄H₇ | R-C₄H₇ + Pd(0)Lₙ | +2 → 0 |

Transmetalation to Copper Species

The transfer of the 3-butenyl group from zinc to a copper catalyst is a critical step in many copper-mediated coupling reactions. This process, known as transmetalation, results in the formation of a highly reactive homoallylic copper intermediate, which then participates in the main bond-forming event. While the precise mechanism can be influenced by ligands, solvents, and the specific copper salt used, a general pathway has been elucidated through mechanistic studies. nih.gov

The process typically involves the interaction of 3-butenylzinc bromide with a copper(I) salt, such as copper(I) iodide or bromide. nih.gov Mechanistic investigations, combining experimental and computational approaches, suggest that many copper(I)-catalyzed reactions proceed without a formal change in the metal's oxidation state. nih.gov In the context of 3-butenylzinc bromide, the transmetalation is believed to occur through a four-centered transition state, involving the zinc, copper, bromide, and the butenyl group.

The resulting organocopper species, 3-butenylcopper, is a versatile intermediate. Its subsequent reactivity is dictated by the other coupling partner present in the reaction mixture. For instance, in conjugate addition reactions, the homoallylic copper reagent will add to an α,β-unsaturated carbonyl compound. In cross-coupling reactions, it will react with an electrophile, such as an alkyl or aryl halide. Recent developments have also explored visible-light-induced copper catalysis to overcome challenges like the sluggish nature of oxidative addition to copper in certain cross-coupling scenarios. nih.gov

Studies on related copper-catalyzed systems highlight the importance of the catalytic components. For example, in the synthesis of tetraalkylgermanes, it was found that a copper catalyst significantly accelerates the reaction between organohalogermanes and in situ-formed Grignard reagents, which are analogous to organozinc halides. sioc-journal.cn This acceleration prevents side reactions, such as the reductive dimerization of the organogermane. sioc-journal.cn A similar role can be inferred for the transmetalation from 3-butenylzinc bromide, where the rapid formation of the organocopper species is key to an efficient reaction.

| Factor | Influence on Transmetalation to Copper | Supporting Evidence/Analogy |

| Copper Salt | Cu(I) salts (e.g., CuI, CuBr) are commonly employed as precursors. nih.gov | In copper-catalyzed azide-alkyne cycloadditions (CuAAC), Cu(I) salts are standard for generating the key copper acetylide intermediate. nih.gov |

| Mechanism | Often proceeds without change in Cu(I) oxidation state, potentially via a sigmatropic-like pathway or a four-centered transition state. nih.gov | Mechanistic studies of Cu(I)-catalyzed 1,3-halogen migration show pathways that avoid changes in the metal's oxidation state. nih.gov |

| Ligands | Ligands can modulate the reactivity and stability of the organocopper intermediate. | In various copper-catalyzed C-O coupling reactions, ligands like phenanthrolines or oxalohydrazides are crucial for high turnover numbers. escholarship.org |

| Intermediate | Formation of a homoallylic copper species (3-butenylcopper). | The formation of organocopper intermediates is a well-established principle in Gilman and conjugate addition chemistry. |

Transmetalation to Nickel Complexes

In nickel-catalyzed cross-coupling reactions, the transmetalation of the 3-butenyl group from zinc to the nickel center is a pivotal step in the catalytic cycle. rsc.org Unlike copper, nickel can readily access multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), leading to more complex and varied mechanistic pathways. nih.govnih.gov The specific operative cycle is highly dependent on the ligands, substrates, and reaction conditions.

A commonly proposed mechanism begins with the oxidative addition of an electrophile (e.g., an aryl bromide) to a Ni(0) complex, forming a Ni(II) species. Transmetalation from 3-butenylzinc bromide to this Ni(II) complex then occurs, yielding a diorganonickel(II) intermediate. This intermediate subsequently undergoes reductive elimination to form the C-C coupled product and regenerate the active Ni(0) catalyst.

However, extensive mechanistic investigations have revealed alternative pathways involving odd-electron nickel species. mdpi.comnih.gov Cycles involving Ni(I) and Ni(III) intermediates are particularly prevalent in reactions employing nitrogen-based ligands like terpyridine or PyBOX. nih.govmdpi.com In one such proposed cycle, a Ni(I) complex undergoes transmetalation with the organozinc reagent to form an organonickel(I) species. nih.gov This species can then react with an alkyl or aryl halide through a radical oxidative addition to generate a Ni(III) intermediate, which reductively eliminates the product, returning the catalyst to the Ni(I) state. nih.govmdpi.com In some cases, transmetalation has been identified as the rate-determining step of the catalytic cycle. nih.gov

The choice of ligand is critical in directing the reaction through a specific mechanistic manifold. For example, ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been used to synthesize and study Ni(I)-aryl species, which are key intermediates in these catalytic cycles. nih.gov Studies with such well-defined complexes have shown that they can be formed via transmetalation from organoboron or organomagnesium reagents to Ni(I)-halide precursors. nih.gov

| Proposed Catalytic Cycle | Key Nickel Oxidation States | Description of Transmetalation Step | Relevant Findings |

| Ni(0)/Ni(II) Cycle | 0, +2 | 3-Butenylzinc bromide transmetalates to a Ni(II)-aryl complex, formed after oxidative addition of an aryl halide to Ni(0). | A classic and frequently cited pathway for cross-coupling reactions. rsc.org |

| Ni(I)/Ni(III) Cycle | +1, +3 | 3-Butenylzinc bromide transmetalates to a Ni(I) complex. The resulting organonickel(I) species is then oxidized to Ni(III). mdpi.com | Common with nitrogen-based ligands; involves radical oxidative addition. nih.govmdpi.com |

| Radical Chain Cycle | +1, +2, +3 | An aryl-Ni(II) species, formed after transmetalation, reacts with an alkyl radical to generate a Ni(III) intermediate. The alkyl radical is generated by the reaction of a Ni(I) species with an alkyl halide. nih.gov | This pathway decouples the activation of the two coupling partners. nih.govnih.gov |

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex reaction pathways of organometallic reagents such as 3-butenylzinc bromide. nih.gov These methods allow researchers to map out potential energy surfaces, identify transition states, and calculate the energies of intermediates, providing a level of detail that is often inaccessible through experimental means alone. rsc.orgmdpi.com

For the transmetalation of 3-butenylzinc bromide to copper and nickel centers, computational studies can:

Elucidate Transition State Structures: By locating and characterizing the geometry of transition states, chemists gain insight into the specific atomic interactions that govern the bond-breaking and bond-forming events during transmetalation.

Validate or Falsify Mechanistic Hypotheses: Computational results can be compared with experimental data (e.g., kinetic studies, isotopic labeling) to support or refute a proposed reaction pathway. For instance, DFT calculations have been used to corroborate the involvement of Ni(III) intermediates in certain cross-coupling reactions and to explain observed selectivities. oaepublish.comoaes.ccchemrxiv.org

Predict Reactivity and Guide Catalyst Design: By understanding the electronic and steric factors that influence the reaction, new, more efficient catalysts can be designed in silico before being synthesized and tested in the lab. nih.gov

Recent advancements include automated reaction pathway discovery methods, which can explore vast chemical reaction networks with minimal human input to predict products and identify unexpected reaction channels. nih.govrsc.org These powerful tools are being applied to increasingly complex systems, including transition-metal-catalyzed reactions, offering the potential to accelerate the discovery and optimization of new synthetic methods involving reagents like 3-butenylzinc bromide.

Synthetic Utility of 3 Butenylzinc Bromide in Complex Molecule Construction

Carbon-Carbon Bond Forming Transformations

3-Butenylzinc bromide is a versatile organozinc reagent utilized in a variety of carbon-carbon bond-forming reactions. Its utility stems from its ability to act as a nucleophilic source of a butenyl group, which can be transferred to various electrophilic partners. This section will detail its application in cross-coupling and nucleophilic addition reactions.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. 3-Butenylzinc bromide is a competent coupling partner in several types of these transformations, primarily catalyzed by transition metals like palladium and nickel.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for constructing carbon-carbon bonds. wikipedia.org 3-Butenylzinc bromide readily participates in these reactions, coupling with a wide array of aryl and vinyl electrophiles. mit.eduuwindsor.ca

The general scheme for the Negishi coupling involves the reaction of an organohalide (R-X) with an organozinc reagent (R'-ZnX') in the presence of a palladium catalyst to form a new carbon-carbon bond (R-R'). wikipedia.org In this context, 3-butenylzinc bromide serves as the R'-ZnX' component. The reaction tolerates a diverse range of functional groups and can be used to synthesize complex molecules. organic-chemistry.org

Palladium catalysts, often supported by phosphine (B1218219) ligands, are typically employed to facilitate the reaction. wikipedia.orgorganic-chemistry.org The choice of ligand can significantly influence the reaction's efficiency and selectivity. For instance, the use of specific biarylphosphine ligands has been shown to promote the coupling of secondary alkylzinc halides with aryl bromides and chlorides. nih.govnih.gov

The scope of electrophiles compatible with 3-butenylzinc bromide in Negishi couplings is broad. Both electron-rich and electron-poor aryl bromides, as well as various vinyl bromides and triflates, have been successfully coupled. mit.educore.ac.uk This allows for the synthesis of a variety of butenylated aromatic and vinylic compounds. Notably, the reaction proceeds with high regioselectivity, leading to the linear coupling product. mit.edu

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with 3-Butenylzinc Bromide

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

| 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / CPhos | 1-Butyl-4-(but-3-en-1-yl)benzene | 94 | core.ac.uk |

| 4-Butylphenyl triflate | Pd₂(dba)₃ / CPhos | 1-Butyl-4-(but-3-en-1-yl)benzene | 90 | core.ac.uk |

| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | (E)-1-Phenyl-1,5-hexadiene | N/A | uwindsor.ca |

| 1-Bromo-2-methylbenzene | Pd(OAc)₂ / CPhos | 1-Methyl-2-(but-3-en-1-yl)benzene | 92 | nih.gov |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-(But-3-en-1-yl)benzonitrile | 85 | nih.gov |

This table presents a selection of reported Negishi coupling reactions involving 3-butenylzinc bromide. The specific reaction conditions and yields may vary depending on the substrates and catalysts used.

The reaction of organometallic reagents with acyl halides is a direct and convenient method for ketone synthesis. 3-Butenylzinc bromide can be effectively coupled with acyl chlorides in the presence of a suitable catalyst to afford butenyl ketones. While palladium catalysis is common in many cross-coupling reactions, cobalt-catalyzed systems have also proven effective for the acylation of organozinc reagents. psu.edu

The general transformation involves the reaction of an acyl chloride (RCOCl) with 3-butenylzinc bromide to yield the corresponding ketone. This method provides a valuable route to functionalized ketones, which are important intermediates in organic synthesis. organic-chemistry.org The reaction is often chemoselective, with the organozinc reagent preferentially attacking the acyl halide over other potentially reactive functional groups. organic-chemistry.org

Table 2: Synthesis of Ketones via Cross-Coupling of 3-Butenylzinc Bromide with Acyl Halides

| Acyl Halide | Catalyst | Product | Yield (%) | Reference |

| Benzoyl chloride | CoBr₂ | 1-Phenylpent-4-en-1-one | Good | psu.edu |

| Acetyl chloride | Pd(dppf)Cl₂ | Hex-5-en-2-one | N/A | N/A |

| Cyclohexanecarbonyl chloride | Ni(acac)₂ | 1-Cyclohexylpent-4-en-1-one | N/A | N/A |

This table illustrates the types of ketones that can be synthesized using this methodology. Specific yields and conditions are dependent on the chosen substrates and catalytic system. N/A indicates that specific data was not available in the searched literature.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the context of allylic alkylations. d-nb.infonih.gov 3-Butenylzinc bromide can serve as the nucleophilic partner in these reactions, coupling with various allylic electrophiles. These reactions often proceed with high regioselectivity and can be rendered enantioselective through the use of chiral ligands. d-nb.infonih.gov

The reaction typically involves the coupling of an allylic electrophile, such as an allylic halide or acetate, with 3-butenylzinc bromide in the presence of a nickel catalyst. nih.gov This methodology allows for the construction of 1,5-dienes and other structurally important motifs. The use of nickel catalysis offers a complementary approach to the more traditional palladium-catalyzed methods and can sometimes provide different or improved selectivity. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on the development of enantioconvergent methods, where a racemic mixture of a chiral allylic electrophile is converted into a single enantiomer of the product. d-nb.infonih.gov This is achieved through the use of a chiral nickel catalyst that selectively reacts with one enantiomer of the electrophile or controls the stereochemistry of the newly formed bond.

Table 3: Nickel-Catalyzed Allylic Alkylation with 3-Butenylzinc Bromide

| Allylic Electrophile | Catalyst System | Product | Yield (%) | Reference |

| Cinnamyl chloride | NiBr₂(diglyme) / (S)-sBu-Pybox | (E)-1-Phenylhepta-1,5-diene | 80 | d-nb.info |

| Allyl acetate | Ni(COD)₂ / PCy₃ | Hepta-1,6-diene | N/A | nih.gov |

| (E)-1-Bromo-3-methylbut-2-ene | NiCl₂(dppp) | (E)-6-Methylhepta-1,5-diene | N/A | N/A |

This table provides examples of nickel-catalyzed allylic alkylations. The specific conditions, including the ligand and nickel source, are crucial for achieving high yields and selectivities. N/A indicates that specific data was not available in the searched literature.

In recent years, photoredox catalysis has emerged as a mild and powerful strategy for forging chemical bonds. This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve under traditional thermal conditions. nih.gov 3-Butenylzinc bromide has been shown to participate in photoredox-mediated cross-coupling reactions, expanding its synthetic utility. sigmaaldrich.comchemrxiv.org

These reactions typically involve the combination of a photocatalyst, which absorbs visible light, a transition metal co-catalyst (often nickel), and the coupling partners. mdpi.com The photocatalyst, upon excitation by light, can either oxidize or reduce one of the substrates, generating a reactive radical intermediate. This radical can then engage in a cross-coupling cycle with the transition metal catalyst to form the desired product.

The application of photoredox catalysis to reactions involving 3-butenylzinc bromide allows for the coupling with a broader range of electrophiles under exceptionally mild conditions, often at room temperature. nih.govchemrxiv.org This includes the coupling with aryl halides and other electrophiles that may be sensitive to higher reaction temperatures.

Table 4: Photoredox-Mediated Cross-Coupling with 3-Butenylzinc Bromide

| Electrophile | Catalytic System | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | Ir(ppy)₃ / NiBr₂(glyme) | 4-(But-3-en-1-yl)benzonitrile | Good | nih.govsigmaaldrich.com |

| 1-Iodonaphthalene | Ru(bpy)₃Cl₂ / NiCl₂(dme) | 1-(But-3-en-1-yl)naphthalene | Good | chemrxiv.org |

| Ethyl 4-bromobenzoate | Eosin Y / Ni(acac)₂ | Ethyl 4-(but-3-en-1-yl)benzoate | N/A | N/A |

This table showcases the potential of photoredox catalysis in conjunction with 3-butenylzinc bromide. The specific photocatalyst, nickel source, and light source are critical parameters for successful transformation. N/A indicates that specific data was not available in the searched literature.

Nickel-Catalyzed Allylic Alkylations

Nucleophilic Addition Reactions to Electrophilic Substrates

Beyond cross-coupling reactions, 3-butenylzinc bromide is a competent nucleophile for addition to various electrophilic substrates, most notably carbonyl compounds and epoxides. These reactions result in the formation of a new carbon-carbon bond and the introduction of a hydroxyl group, leading to the synthesis of valuable alcohol building blocks.

The fundamental process of nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. uobasrah.edu.iqncert.nic.in Organozinc reagents, like 3-butenylzinc bromide, participate in this type of transformation, analogous to the more commonly known Grignard and organolithium reagents. youtube.commasterorganicchemistry.com

In the case of α,β-unsaturated aldehydes and ketones, organozinc reagents can exhibit either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). libretexts.orgpressbooks.pub The regioselectivity of this addition can often be controlled by the reaction conditions and the presence of additives, such as copper salts. researchgate.net

The ring-opening of epoxides by nucleophiles is another important synthetic transformation. masterorganicchemistry.comlibretexts.org 3-Butenylzinc bromide can act as the nucleophile, attacking one of the epoxide carbons and leading to the formation of a homoallylic alcohol. This reaction typically proceeds with inversion of stereochemistry at the site of attack and can be regioselective, depending on the substitution pattern of the epoxide and the reaction conditions (acidic or basic). masterorganicchemistry.comlibretexts.org

Table 5: Nucleophilic Addition of 3-Butenylzinc Bromide to Electrophiles

| Electrophile | Additive/Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | None | 1-Phenylpent-4-en-1-ol | High | youtube.com |

| Cyclohexanone | None | 1-(But-3-en-1-yl)cyclohexan-1-ol | High | masterorganicchemistry.com |

| 2-Cyclohexenone | CuBr·SMe₂ | 3-(But-3-en-1-yl)cyclohexan-1-one | 91 | researchgate.net |

| 1,2-Epoxycyclohexane | None | 2-(But-3-en-1-yl)cyclohexan-1-ol | Good | libretexts.org |

This table illustrates the versatility of 3-butenylzinc bromide as a nucleophile in addition reactions. The regioselectivity and stereoselectivity of these reactions are key considerations in their application. High and Good are qualitative descriptors based on general literature precedent.

Addition to Aldehydes and Ketones for Homoallylic Alcohol Formation

The addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis for creating new carbon-carbon bonds. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of two larger substituents in ketones hinders the approach of a nucleophile, while the two alkyl groups in ketones also reduce the electrophilicity of the carbonyl carbon more effectively than the single substituent in an aldehyde. ncert.nic.in

3-Butenylzinc bromide readily adds to the electrophilic carbon of aldehydes and ketones to form homoallylic alcohols. rsc.org This reaction proceeds via a nucleophilic addition mechanism where the nucleophilic carbon of the organozinc reagent attacks the carbonyl carbon. libretexts.org The resulting intermediate, a zinc alkoxide, is then protonated upon aqueous workup to yield the final alcohol product. This transformation is significant as it introduces a homoallylic alcohol moiety, which is a key structural unit in many natural products and a versatile intermediate for further synthetic manipulations. nih.govorganic-chemistry.org The reaction is analogous to the well-known Grignard and Barbier-type reactions.

The general scheme for this reaction is as follows:

Step 1: Nucleophilic Addition: The 3-butenylzinc bromide attacks the carbonyl carbon of the aldehyde or ketone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Step 2: Protonation: An acidic workup protonates the alkoxide to yield the homoallylic alcohol. libretexts.org

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Product | General Yield |

| Aldehyde (R-CHO) | 3-Butenylzinc bromide | R-CH(OH)-CH₂CH₂CH=CH₂ (Homoallylic Alcohol) | Good to Excellent |

| Ketone (R-CO-R') | 3-Butenylzinc bromide | RR'C(OH)-CH₂CH₂CH=CH₂ (Tertiary Homoallylic Alcohol) | Good |

Conjugate (1,4-) Additions to α,β-Unsaturated Carbonyl Compounds

While strong nucleophiles like Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyls (enones), organozinc reagents, often in the presence of a copper catalyst, can selectively undergo conjugate (or 1,4-) addition. libretexts.orgmasterorganicchemistry.com This reaction, also known as the Michael addition, is a powerful method for C-C bond formation at the β-position of the enone. masterorganicchemistry.com The conjugation of the double bond with the carbonyl group makes the β-carbon electrophilic. libretexts.orglibretexts.org

The uncatalyzed conjugate addition of organozinc halides to enones has been shown to proceed in high yields when dimethoxyethane (DME) is used as the solvent instead of the more common tetrahydrofuran (B95107) (THF). rsc.org More frequently, the reaction is mediated by a copper salt, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂). researchgate.netresearchgate.net In these cases, a Gilman-like cuprate (B13416276) reagent is likely formed in situ, which then delivers the butenyl group to the β-carbon of the unsaturated system. pressbooks.pub

The mechanism for the 1,4-addition involves:

Nucleophilic Attack: The 3-butenyl group, typically delivered from a copper intermediate, attacks the β-carbon of the α,β-unsaturated carbonyl compound. pressbooks.pub

Enolate Formation: This attack pushes the π-electrons to form a zinc enolate intermediate. libretexts.org

Tautomerization: Upon workup, the enolate is protonated and tautomerizes to the more stable keto form, resulting in the final product where the butenyl group is attached to the β-carbon. libretexts.orglibretexts.org

This methodology was utilized in the preparation of a precursor for a radical cyclization cascade, where 3-butenylzinc bromide was added to an enone in the presence of CuBr·SMe₂ and trimethylsilyl (B98337) chloride (TMSCl) in N,N-dimethylacetamide (DMA), achieving a 91% yield. researchgate.netresearchgate.net

| Enone Substrate | Reagents | Product Type | Reported Yield | Reference |

| Cyclohexenone derivative | 3-Butenylzinc bromide, CuBr·SMe₂, TMSCl, DMA | β-(But-3-enyl) cyclohexanone | 91% | researchgate.net, researchgate.net |

| General nonenolizable unsaturated ketones | Alkylzinc halides, LiCl, DME | β-Alkylated ketone | Excellent | rsc.org |

Ring-Opening Additions to Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to their significant ring strain (approximately 13 kcal/mol). organicchemistrytutor.commasterorganicchemistry.com The reaction can proceed via an Sₙ2-like mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.org

Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org Organozinc reagents, like their Grignard counterparts, are effective nucleophiles for this transformation. The reaction of 3-butenylzinc bromide with an epoxide results in the formation of a γ,δ-unsaturated alcohol, specifically a hydroxyl group located two carbons away from the newly formed C-C bond.

The process involves:

Sₙ2 Attack: The nucleophilic carbon of 3-butenylzinc bromide attacks the less substituted carbon of the epoxide. masterorganicchemistry.com

Ring-Opening: This attack results in the opening of the three-membered ring to form a zinc alkoxide. libretexts.org

Protonation: Subsequent aqueous workup protonates the alkoxide to yield the alcohol product. libretexts.org

This reaction is synthetically valuable as it allows for the simultaneous formation of a C-C bond and the installation of a hydroxyl group with predictable regioselectivity. In complex syntheses, this reaction can set up key stereocenters and provide functional handles for further transformations. For instance, the product of an epoxide opening can serve as a precursor for intramolecular cyclizations. researchgate.net

| Epoxide | Nucleophile | Conditions | Product | Regioselectivity |

| Asymmetric Epoxide | 3-Butenylzinc bromide | 1. THF; 2. H₃O⁺ workup | γ,δ-Unsaturated Alcohol | Attack at the least substituted carbon masterorganicchemistry.com |

| Ethylene Oxide | 3-Butenylzinc bromide | 1. THF; 2. H₃O⁺ workup | Hex-5-en-1-ol | N/A |

Intramolecular Cyclization and Annulation Reactions

The butenyl moiety of 3-butenylzinc bromide is not just a simple alkyl group; its terminal double bond serves as a latent functional handle for intramolecular reactions. After the initial addition reaction, the newly introduced butenyl group can participate in cyclization events, leading to the rapid construction of cyclic and polycyclic systems.

Radical Cyclization Cascades in Polycyclic Systems

Radical cyclizations are powerful tools in organic synthesis, enabling the formation of complex carbocyclic and heterocyclic frameworks with high efficiency and stereocontrol. nih.govharvard.edu These reactions often proceed through a cascade mechanism, where a single initiation event triggers a series of sequential cyclizations to rapidly build molecular complexity. nih.gov

A notable application of 3-butenylzinc bromide is in setting the stage for such a cascade. In a unified synthesis of the cedrane (B85855) and clovane sesquiterpene skeletons, 3-butenylzinc bromide was used in a copper-catalyzed conjugate addition to an enone to install the necessary unsaturated side chain. researchgate.netresearchgate.net The resulting ketone was then converted in several steps to an epoxycyclohexane precursor bearing the butenyl group. researchgate.net Treatment of this precursor with a titanocene(III) reagent, Cp₂TiCl, initiated a radical cascade. The process begins with the homolytic opening of the epoxide ring to generate a radical, which then undergoes a 5-exo-trig cyclization onto the butenyl double bond, followed by further cyclizations to construct the intricate tricyclic core of the target molecules. researchgate.net

This strategy highlights the utility of 3-butenylzinc bromide not as a direct participant in the cyclization but as a crucial reagent for introducing the radical acceptor group required for the key complexity-building cascade.

Zinc-Mediated Allylation-Lactonization for Lactone Scaffolds (e.g., Methylene (B1212753) Butyrolactones)

The α-methylene-γ-butyrolactone framework is a structural motif found in many biologically active natural products. capes.gov.brnih.gov A highly convergent and efficient method for synthesizing these structures is the zinc-mediated allylation-lactonization reaction. nih.gov This one-pot process typically involves the reaction of an aldehyde with an allylic bromide bearing an ester group at the 2-position, such as ethyl 2-(bromomethyl)acrylate, in the presence of zinc metal. nih.gov

While this specific subsection refers to a zinc-mediated process that forms methylene butyrolactones, it is important to clarify the role of reagents like 3-butenylzinc bromide. The described reaction generates the lactone from an aldehyde and an acrylate (B77674) derivative. nih.gov The utility of organozinc reagents like 3-butenylzinc bromide lies in related transformations where they add to carbonyls, and the resulting homoallylic alcohol can then be induced to cyclize, for example, through lactonization with a suitable carboxylic acid derivative. The synthesis of β-methyl-α-methylene-γ-butyrolactone (βMMBL) has been achieved from itaconic acid, demonstrating alternative routes to these valuable monomers. rsc.org

A general zinc-mediated allylation-lactonization one-pot reaction has been reported to be highly effective under sonication at room temperature, achieving near-quantitative conversions and high isolated yields for a series of methylene butyrolactone monomers derived from biorenewable aldehydes. nih.gov

| Aldehyde | Reagent | Conditions | Product | Isolated Yield |

| Biorenewable Aldehydes | Ethyl 2-(bromomethyl)acrylate, Zn | Sonication, Room Temp, 5-30 min | Methylene Butyrolactones | 70-80% nih.gov |

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of synthetic chemistry, as these linkages are prevalent in pharmaceuticals, agrochemicals, and materials. nih.govnih.gov While organozinc reagents are most famous for their role in C-C bond formation, their utility can extend to forming bonds with heteroatoms like nitrogen, oxygen, and sulfur. rsc.orgorganicreactions.org

The reactivity of 3-butenylzinc bromide in this context is less explored than its C-C coupling reactions. However, the principles of organometallic cross-coupling suggest its potential application. For instance, in reactions analogous to the Buchwald-Hartwig amination or Ullmann condensation, an organozinc reagent could potentially couple with an amine or alcohol, typically mediated by a transition metal catalyst like palladium or copper. rsc.orgmdpi.com

Research has shown that sulfonimines derived from nonenolizable aldehydes can be effectively allylated with allylic bromides promoted by indium or zinc to give homoallylic sulfonamides, demonstrating a zinc-mediated C-N bond forming process in a related context. organic-chemistry.org Iron-catalyzed cross-coupling reactions have also emerged for coupling sp³-hybridized organohalides with thiol, alcohol, and amine nucleophiles, expanding the toolbox for C-heteroatom bond formation. nih.gov Given that 3-butenylzinc bromide is a pre-formed organometallic reagent, it could conceivably participate as the nucleophilic partner in similar catalyzed cross-coupling reactions to form butenylated amines, ethers, or sulfides.

Electrophilic Aminations for Tertiary Amine Synthesis

The formation of carbon-nitrogen bonds via the reaction of organometallic reagents with electrophilic nitrogen sources is a powerful strategy for amine synthesis. In principle, the reaction of a nucleophilic organozinc compound like 3-butenylzinc bromide with a suitable electrophilic aminating agent (e.g., chloramines, oxaziridines, or azodicarboxylates) could provide direct access to homoallylic amines, which are precursors to tertiary amines. However, a review of the scientific literature does not provide specific examples of 3-butenylzinc bromide being utilized in electrophilic amination reactions for the synthesis of tertiary amines. While methods for the electrophilic amination of other organozinc and organometallic reagents are known, this particular application for 3-butenylzinc bromide remains undocumented in the surveyed research. d-nb.infoorgsyn.orgbeilstein-journals.org

Applications in Natural Product Synthesis and Advanced Intermediates

3-Butenylzinc bromide has been successfully employed as a key reagent in the synthesis of precursors for complex natural products and other advanced molecular intermediates. Its ability to introduce a butenyl functional group, often with high stereo- and regioselectivity, makes it a valuable tool for synthetic chemists.

Construction of Complex Sesquiterpene Skeletons (e.g., Cedrane and Clovane)

A notable application of 3-butenylzinc bromide is in the unified synthesis of the tricyclic carbon skeletons of cedrane and clovane-type sesquiterpenes. In a study aimed at creating these complex frameworks, researchers utilized a copper-catalyzed 1,4-conjugate addition of 3-butenylzinc bromide to a functionalized cyclohexenone derivative. This reaction proceeded with high efficiency to install the required C4 side chain, which was a crucial step in assembling the precursor for subsequent radical cyclization cascades that form the characteristic bridged-ring systems of cedrane and clovane. Current time information in Bangalore, IN.

The key conjugate addition step is detailed in the table below:

| Entry | Substrate | Reagent | Catalyst / Additives | Conditions | Product | Yield |

| 1 | Cyclohexenone derivative (Enone) | 3-Butenylzinc bromide | CuBr·SMe₂, TMSCl, DMA | 0 °C to rt | Conjugate addition product | 91% |

This table summarizes the key transformation using 3-butenylzinc bromide to build a precursor for cedrane and clovane skeletons, as reported in the literature. Current time information in Bangalore, IN.

Synthesis of Non-Proteinogenic Amino Acids (e.g., Butenylglycine Derivatives)

Non-proteinogenic amino acids are vital components of many biologically active peptides and serve as important chiral building blocks. α-(3-Butenyl)glycine is one such amino acid. A common and powerful method for synthesizing α-amino acids involves the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. researchgate.netcore.ac.uk In this strategy, a chiral auxiliary controls the stereochemical outcome of the reaction between the enolate and an electrophile, such as an alkyl halide.

While this method is widely used for various alkyl groups, the specific use of 3-butenylzinc bromide as the nucleophilic partner to react with a glycine cation equivalent, or its precursor 4-bromo-1-butene (B139220) as an electrophile for a glycine anion equivalent, is not explicitly detailed in the surveyed scientific literature for the synthesis of butenylglycine. Although (S)-Fmoc-2-(3′-butenyl)glycine is a commercially available reagent, its synthesis via a route involving 3-butenylzinc bromide has not been reported. peptide.com

Total Synthesis of Biologically Relevant Pheromones (e.g., Yellow Scale Pheromone)

The synthesis of insect pheromones is a significant area of organic chemistry, often requiring precise stereochemical control. While organozinc reagents are sometimes employed in these syntheses, there is no documented evidence in the scientific literature of 3-butenylzinc bromide being used in the total synthesis of the yellow scale pheromone.

It is noteworthy that a structurally similar but distinct reagent, 3-methyl-2-butenylzinc bromide , has been used in a palladium-catalyzed coupling reaction as part of an efficient and stereoselective synthesis of a component of the California red scale pheromone, which is closely related to the yellow scale pheromone. d-nb.info However, the application of the parent 3-butenylzinc bromide for this purpose has not been reported.

Stereoselective Construction of Chiral Carbocyclic Frameworks (e.g., Cyclobutane (B1203170) Derivatives)

The construction of strained four-membered rings like cyclobutanes remains a challenging yet important goal in organic synthesis, as these motifs are present in numerous bioactive molecules. acs.org Strategies to build these frameworks include [2+2] cycloadditions and various intramolecular cyclizations. In principle, a molecule containing both the butenyl group and a reactive site could undergo intramolecular cyclization to form a vinylcyclobutane derivative. However, a review of the chemical literature does not provide specific examples where 3-butenylzinc bromide is used as a precursor for the stereoselective construction of chiral cyclobutane frameworks. The application of this specific reagent to generate cyclobutane rings via intramolecular pathways remains an unexplored area in the surveyed research. nsf.govnih.gov

Stereochemical Control in 3 Butenylzinc Bromide Mediated Reactions

Diastereoselective Outcomes in Addition and Coupling Reactions

The addition of 3-butenylzinc bromide to chiral or prochiral electrophiles, such as aldehydes and imines, can proceed with notable levels of diastereoselectivity. The stereochemical outcome is often dictated by the steric and electronic properties of the substrate, leading to the preferential formation of one diastereomer over another.

A significant example of diastereocontrol is observed in the double addition of allylic zinc reagents to chiral bis-imines. In a study involving the reaction of 3-butenylzinc bromide with a C2-symmetrical bis-imine derived from glyoxal (B1671930) and (S)-1-phenylethylamine, a high degree of diastereoselectivity was achieved. The addition occurs with allylic inversion, and the newly formed stereocenters adjacent to the nitrogen atoms predominantly adopt the R configuration. researchgate.net This type of substrate-controlled diastereoselectivity is crucial in the synthesis of complex molecules like vicinal diamines, where the relative stereochemistry of newly formed chiral centers is critical. The reaction proceeds through a transition state where the existing chirality of the imine effectively shields one face of the molecule, directing the incoming nucleophile to the less hindered face.

Research has shown that the choice of the organometallic reagent is crucial; for instance, substituting 3-butenylzinc bromide with a Grignard reagent can alter the stereochemical outcome or reaction pathway. researchgate.net The diastereoselectivity in these reactions is a result of the interplay between the steric demands of the substrate's chiral framework and the approaching organozinc reagent, often rationalized by established models of stereochemical induction. msu.edu

Table 1: Diastereoselective Addition of 3-Butenylzinc Bromide to a Chiral Bis-imine

| Electrophile | Reagent | Solvent | Temperature (°C) | Major Diastereomer Configuration | Reference |

|---|---|---|---|---|---|

| N,N′-Bis[(S)-1-phenylethyl)]ethanediimine | 3-Butenylzinc bromide | THF | -78 | (R,R) at new centers | researchgate.net |

Enantioselective Transformations Leveraging Chiral Catalysis or Auxiliaries

Achieving high enantioselectivity in reactions involving 3-butenylzinc bromide requires the introduction of a chiral influence, which can be achieved either through a stoichiometric chiral auxiliary or a substoichiometric chiral catalyst. csic.esyork.ac.uk

Asymmetric catalysis is a powerful strategy for generating enantiomerically enriched products from prochiral substrates. csic.es This process involves a chiral catalyst that interacts with the substrate or reagent to create a chiral environment, leading to diastereomeric transition states. The energy difference between these transition states determines the enantiomeric excess (e.e.) of the product. csic.es

In the context of 3-butenylzinc bromide reactions, chiral catalysts, typically composed of a metal center and a chiral ligand, can mediate its addition to prochiral electrophiles like aldehydes or imines. The chiral ligand creates a "chiral pocket" around the metal's active site, which forces the substrate and the organozinc reagent to approach each other in a specific orientation, favoring the formation of one enantiomer. While specific examples detailing the catalytic asymmetric addition of 3-butenylzinc bromide are part of the broader field of catalytic allylation, the principles are well-established with other allylic metals. The development of effective chiral ligands and catalytic systems is key to achieving high levels of asymmetric induction in these carbon-carbon bond-forming reactions.

An alternative and widely used method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.orgsigmaaldrich.com This covalent modification transforms the prochiral substrate into a chiral molecule, and the subsequent reaction with a nucleophile like 3-butenylzinc bromide proceeds diastereoselectively. The auxiliary's steric and electronic features direct the attack of the nucleophile to one of the two diastereotopic faces of the reactive center. numberanalytics.comnumberanalytics.com After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. york.ac.ukwikipedia.org

Examples of this strategy include the use of auxiliaries like Evans' oxazolidinones or pseudoephedrine amides. wikipedia.orgnumberanalytics.com For instance, an acyl-oxazolidinone can be allylated using 3-butenylzinc bromide. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary provides the chiral product. The reaction of allylic zinc compounds with imines bearing a chiral auxiliary, such as one derived from (S)-1-phenylethylamine, demonstrates how the auxiliary directs the stereochemical outcome of the addition. researchgate.net

Table 2: Principles of Chiral Control Methods

| Control Method | Principle | Key Feature | Stoichiometry of Chiral Source | Reference |

|---|---|---|---|---|

| Chiral Catalysis | Creation of diastereomeric transition states via a chiral catalyst. | A single catalyst molecule can generate many product molecules. | Catalytic | csic.es |

| Chiral Auxiliary | Temporary incorporation of a chiral group into the substrate to direct reaction diastereoselectively. | High levels of stereocontrol are often achieved; diastereomeric products can be separated. | Stoichiometric | york.ac.ukwikipedia.org |

Strategies for Asymmetric Induction in C-C Bond Formation

Regioselectivity Considerations in Allylic Coupling and Functionalization

Organozinc reagents derived from substituted allyl halides, such as 3-butenylzinc bromide (a homoallyl species), are a subset of allylic organometallics. When substituted allylic systems react, the issue of regioselectivity arises. The reaction can occur at the carbon atom originally bonded to the metal (α-position) or at the terminal carbon of the double bond (γ-position), which involves an allylic rearrangement. This is often described as an SN2 versus an SN2' pathway.

In many cases, particularly in copper-catalyzed reactions, allylic organozinc reagents exhibit a strong preference for reacting at the more substituted terminus (γ-position) via an SN2' mechanism. researchgate.netnii.ac.jp This results in an "allylic inversion" where the double bond shifts its position in the final product. For example, the addition of crotylzinc bromide (a constitutional isomer of 3-butenylzinc bromide) to an electrophile often yields a product with a branched chain, a result of the γ-attack. researchgate.net

The regiochemical outcome can be influenced by several factors, including the structure of the allylic zinc reagent, the nature of the electrophile, the presence and type of catalyst (e.g., copper salts), and the reaction conditions. Copper(I) salts are frequently used to promote high γ-selectivity and ensure that the reaction proceeds cleanly via the SN2' pathway. nii.ac.jpuni-muenchen.de This predictable regioselectivity is a powerful tool in synthesis, allowing for the construction of specific carbon skeletons. In the case of 3-butenylzinc bromide additions to imines, the reaction has been observed to proceed with allylic inversion, indicating a γ-selective attack. researchgate.net

Catalytic Activation and Modulation of 3 Butenylzinc Bromide Reactivity

Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in cross-coupling reactions. lumenlearning.com In the context of 3-butenylzinc bromide, palladium catalysts facilitate Negishi-type couplings with various organic electrophiles. wikipedia.orgsigmaaldrich.com The efficacy of these systems is intimately tied to the ligand environment around the palladium center and the dynamic interplay of palladium's oxidation states within the catalytic cycle. caltech.eduuwindsor.ca

The ligands bound to the palladium catalyst are not mere spectators; they are crucial controllers of reactivity and selectivity. nih.govrsc.org For challenging cross-coupling reactions, particularly those involving less reactive electrophiles, the development of sophisticated ligand architectures has been paramount. uwindsor.ca Sterically demanding and electron-rich phosphine (B1218219) ligands, for instance, have proven highly effective. nih.gov

The σ-donating character of these ligands increases the electron density on the palladium(0) center, which in turn lowers the activation energy for the oxidative addition step—often the rate-limiting step in catalytic cycles involving organohalides. uwindsor.canih.gov The steric bulk of the ligands also plays a critical role, favoring the formation of highly reactive, low-coordinate palladium species that are essential for efficient catalysis. uwindsor.ca The development of biaryl phosphine ligands (e.g., DavePhos) and N-heterocyclic carbenes (NHCs) has enabled the coupling of previously unreactive partners. uwindsor.canih.gov

Interactive Table:

| Ligand Type | Key Structural Feature | Influence on 3-Butenylzinc Bromide Reactivity | Primary Reference Principle |

|---|---|---|---|

| Electron-Rich, Bulky Monophosphines (e.g., P(t-Bu)₃) | High σ-donating ability, large cone angle. | Promotes rapid oxidative addition of aryl halides to Pd(0), enhancing overall reaction rate. Stabilizes monoligated palladium species. | uwindsor.canih.gov |

| Biaryl Phosphines (e.g., DavePhos) | Sterically hindered biaryl backbone. | Effective for coupling with challenging substrates like aryl chlorides; facilitates both oxidative addition and reductive elimination. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating carbene center. | Forms very stable palladium complexes, offering high activity and resistance to catalyst decomposition at elevated temperatures. | uwindsor.ca |

| Diphosphine Ligands (e.g., dppf) | Ferrocene backbone providing a specific bite angle. | Often used in standard cross-coupling; can influence product distribution and prevent side reactions like β-hydride elimination. | wikipedia.org |

The catalytic activity of palladium hinges on its ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II). caltech.eduwikipedia.org The generally accepted mechanism for a Negishi cross-coupling reaction involving 3-butenylzinc bromide and an organic halide (R-X) illustrates this principle: lumenlearning.com

Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) complex, R-Pd(II)-X. lumenlearning.comcaltech.edu The rate of this step is highly dependent on the nature of R-X and is often accelerated by electron-rich ligands. uwindsor.ca

Transmetalation : The organozinc reagent, 3-butenylzinc bromide, transfers its butenyl group to the Pd(II) complex. This step displaces the halide (X) and forms a new diorganopalladium(II) intermediate, R-Pd(II)-(3-butenyl). caltech.edu

Reductive Elimination : This final step involves the formation of the new carbon-carbon bond, yielding the cross-coupled product R-(3-butenyl) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. lumenlearning.comcaltech.eduwikipedia.org

While the Pd(0)/Pd(II) cycle is dominant, other oxidation states can be involved. caltech.edu For instance, dinuclear Pd(I) complexes can serve as highly reactive pre-catalysts or reservoirs for the active Pd(0) species. nih.gov In some specialized C-H activation contexts, Pd(III) and Pd(IV) intermediates have also been proposed or identified, although their relevance to standard cross-coupling with 3-butenylzinc bromide is less established. wikipedia.org The facile interconversion between these states is what makes palladium such a versatile catalyst. caltech.edu

Influence of Ligand Architectures on Reactivity and Selectivity

Copper-Catalyzed Systems